1-methyl-5,5-diphenyl-4H-pyrazole
Description
Properties
CAS No. |
32251-76-6 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-methyl-5,5-diphenyl-4H-pyrazole |
InChI |
InChI=1S/C16H16N2/c1-18-16(12-13-17-18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI Key |
WECRHKSWBFNLGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC=N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of 1 Methyl 5,5 Diphenyl 4h Pyrazole Analogues
Vibrational Spectroscopy (Infrared)
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the context of 1-methyl-5,5-diphenyl-4H-pyrazole analogues, IR spectra provide characteristic absorption bands that confirm the presence of specific structural features.
For instance, in pyrazolone (B3327878) derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretching frequency is typically observed in the range of 1696–1710 cm⁻¹. nih.gov The C=N stretching vibration of the pyrazole (B372694) ring often appears between 1588 and 1612 cm⁻¹. nih.gov In a specific example of a 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one, the IR spectrum showed characteristic peaks at 1701 cm⁻¹ (C=O) and 1592 cm⁻¹ (C=N). nih.gov
The presence of other functional groups also gives rise to distinct IR signals. For example, the N-H stretching vibration in N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide is observed at 3241 cm⁻¹, while the C=O and N=CH bands appear at 1655 cm⁻¹ and 1592 cm⁻¹, respectively. nih.gov In pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds, characteristic bands for -OH/-NH, aromatic C-H, and aliphatic C-H are observed around 3300-3449 cm⁻¹, 3028-3062 cm⁻¹, and 2833-2931 cm⁻¹, respectively. nih.gov
Table 1: Characteristic Infrared Frequencies for this compound Analogues
| Functional Group | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Carbonyl (C=O) | 1696–1710 | nih.gov |
| Imine (C=N) | 1588–1612 | nih.gov |
| N-H Stretch | 3241 | nih.gov |
| Aromatic C-H | 3028–3062 | nih.gov |
| Aliphatic C-H | 2833–2931 | nih.gov |
| Nitrile (C≡N) | ~2206 | nih.gov |
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the chemical environment of each nucleus.
In ¹H NMR spectra of pyrazole analogues, the chemical shifts of protons are indicative of their electronic environment. For example, in 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one, the methyl protons appear as a singlet around δ 0.98 ppm, and the methylene (B1212753) (-CH₂-) protons also appear as a singlet at approximately δ 2.71 ppm. nih.gov The aromatic protons typically resonate as a multiplet in the region of δ 6.05-7.78 ppm. nih.gov
In other substituted pyrazoles, the chemical shifts can vary. For instance, in 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the methyl protons are observed at δ 2.015 ppm, while the protons on the pyrazole ring appear as quartets at δ 2.619–2.671, 3.475–3.536, and 5.108–5.146 ppm. nih.gov The chemical shift of the pyrazole proton itself in a 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is found as a singlet at δ 8.99 ppm. mdpi.com
Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Analogues
| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Methyl (-CH₃) | 0.96–2.53 | Singlet | nih.govrsc.org |
| Methylene (-CH₂-) | 2.68–3.84 | Singlet, Doublet of Doublets | nih.govrsc.org |
| Aromatic (Ar-H) | 6.05–8.17 | Multiplet | nih.govmdpi.com |
| Pyrazole Ring (C-H) | 6.58–8.99 | Singlet | mdpi.comnih.gov |
| N-H | 4.83, 13.33 | Singlet | mdpi.comnih.gov |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals.
For 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one, the methyl carbon (CH₃) resonates at δ 20.02 ppm, the methylene carbon (-CH₂-) at δ 35.58 ppm, the C5 carbon at δ 157.64 ppm, and the carbonyl carbon (C=O) at δ 170.76 ppm. nih.gov In 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, the methyl carbon appears at δ 12.7 ppm, while the nitrile carbon (C≡N) is observed at δ 114.5 ppm. rsc.org The carbons of the pyrazole ring and the attached phenyl groups typically resonate in the aromatic region between approximately δ 110 and 160 ppm. rsc.orgnih.gov
Table 3: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Carbons in this compound Analogues
| Carbon Type | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Methyl (-CH₃) | 12.6–21.7 | rsc.orgnih.gov |
| Methylene (-CH₂-) | ~35.6 | nih.gov |
| Aromatic/Pyrazole Ring (C) | 91.3–159.8 | rsc.org |
| Carbonyl (C=O) | 170.14–170.76 | nih.gov |
| Nitrile (C≡N) | 114.3–115.4 | rsc.org |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
For pyrazole derivatives, the molecular ion peak (M⁺ or [M+H]⁺) is typically observed, confirming the molecular weight. For example, the mass spectrum of ethyl 3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate shows a molecular ion peak at m/z 337 ([M+H]⁺). nih.gov Similarly, ethyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and ethyl 3-(4-N,N-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate show molecular ion peaks at m/z 341 and 350, respectively. nih.gov
The fragmentation patterns can also be informative. In the case of 1-methyl-4-nitropyrazole, fragmentation involves the loss of a nitro group, followed by the loss of HCN. researchgate.net The fragmentation of 1-methylpyrazole (B151067) itself shows a preferential loss of a hydrogen atom from the methyl group. researchgate.net
Table 4: Molecular Ion Peaks from Mass Spectrometry for Various Pyrazole Analogues
| Compound | Molecular Formula | m/z ([M+H]⁺) | Reference |
|---|---|---|---|
| Ethyl 3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₂₀H₂₀N₂O₃ | 337 | nih.gov |
| Ethyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₉H₁₇ClN₂O₂ | 341 | nih.gov |
| Ethyl 3-(4-N,N-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₂₁H₂₃N₃O₂ | 350 | nih.gov |
| 3,5-diphenyl-1H-pyrazole | C₁₅H₁₂N₂ | 221 | nih.gov |
| 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | C₁₇H₁₃N₃ | 260 | rsc.org |
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of several analogues of this compound has been determined. For instance, in the structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, the phenyl rings are nearly perpendicular to each other, with a dihedral angle of 78.07(8)°. nih.gov The pyrazole ring itself is often found to be planar or nearly planar.
In the crystal of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the pyrazole ring has a twisted conformation. nih.gov The dihedral angles between the pyrazole ring and the attached aromatic rings are important structural parameters. For example, in the aforementioned compound, the tolyl and 4-methoxyphenyl (B3050149) rings are inclined to the pyrazole ring by 4.40(9)° and 86.22(9)°, respectively. nih.gov
The crystal system and space group describe the symmetry of the crystal lattice. This information is a fundamental output of an X-ray diffraction experiment.
N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide crystallizes in the orthorhombic system, though the specific space group is not mentioned in the provided abstract. nih.gov
5-[4-(Dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde crystallizes in the monoclinic system with the space group C2/c. researchgate.net
5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde also crystallizes in the monoclinic system, but the space group was not specified in the abstract. nih.gov
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde crystallizes in the monoclinic space group P2₁/c. nih.gov
The crystal structure of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate was determined to be in the monoclinic system with the space group C2/c. researchgate.net
Table 5: Crystallographic Data for Selected this compound Analogues
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | Orthorhombic | Not Specified | nih.gov |
| 5-[4-(Dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | C2/c | researchgate.net |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | Not Specified | nih.gov |
| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/c | nih.gov |
| Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | Monoclinic | C2/c | researchgate.net |
Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The three-dimensional arrangement of atoms and molecules in the crystal lattice of this compound analogues is dictated by a combination of steric effects and non-covalent intermolecular interactions. These interactions, which include hydrogen bonds and π-stacking, play a crucial role in the stabilization of the crystal packing.
The molecular conformation of pyrazole derivatives is significantly influenced by the nature and position of their substituents. In the case of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, the molecule is composed of two phenyl rings linked to a pyrazole ring through a carbohydrazide (B1668358) group. nih.govresearchgate.net The phenyl rings are not coplanar and exhibit a significant twist relative to each other, as evidenced by a dihedral angle of 78.07 (8)°. nih.govresearchgate.net Furthermore, these phenyl rings form dihedral angles of 56.43 (8)° and 24.59 (8)° with the plane of the pyrazole ring. nih.govresearchgate.net This non-planar conformation is a common feature in such multi-ring systems, arising from the steric hindrance between the bulky phenyl groups.
Similarly, in 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the pyrazole ring adopts a twisted conformation. researchgate.net The tolyl and 4-methoxyphenyl rings are inclined to the mean plane of the pyrazole ring by 4.40 (9)° and 86.22 (9)°, respectively. researchgate.net The two aromatic rings are themselves nearly perpendicular to one another, with a dihedral angle of 88.75 (9)°. researchgate.net
Table 1: Selected Dihedral Angles in Pyrazole Analogues
| Compound | Rings Involved | Dihedral Angle (°) |
| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide nih.govresearchgate.net | Phenyl ring 1 vs. Phenyl ring 2 | 78.07 (8) |
| Phenyl ring 1 vs. Pyrazole ring | 56.43 (8) | |
| Phenyl ring 2 vs. Pyrazole ring | 24.59 (8) | |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde researchgate.net | Tolyl ring vs. Pyrazole ring | 4.40 (9) |
| 4-Methoxyphenyl ring vs. Pyrazole ring | 86.22 (9) | |
| Tolyl ring vs. 4-Methoxyphenyl ring | 88.75 (9) |
Intermolecular hydrogen bonding is a key factor in the crystal packing of many pyrazole analogues. In the crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, molecules are linked by N1–H1N···O1 hydrogen bonds, forming one-dimensional chains that extend along the bldpharm.com direction. nih.govresearchgate.net For NH-pyrazoles in general, self-assembly through intermolecular N-H···N hydrogen bonds is a common motif, leading to the formation of dimers, trimers, tetramers, and infinite chains. nih.gov While resonance assistance through the .N=C-C=C-NH. fragment might be expected to shorten these bonds, this is often counteracted by the internal π-delocalization of the pyrazole ring itself. nih.gov
π-π stacking interactions are another significant non-covalent force observed in the crystal structures of pyrazole derivatives containing multiple aromatic rings. mdpi.com These interactions occur when the π-orbitals of adjacent aromatic rings overlap, contributing to the cohesive energy of the crystal. While not always in a perfectly eclipsed orientation, slipped-stacking arrangements with short centroid-to-centroid distances are indicative of stabilizing π-π interactions. mdpi.com In some tripodal pyrazole complexes, these π-π stacking interactions occur between pairs of pyrazole rings within a dimeric structure, working in concert with hydrogen bonds to stabilize the assembly. mdpi.com
Table 2: Intermolecular Interactions in Pyrazole Analogues
| Compound | Interaction Type | Description |
| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide nih.govresearchgate.net | N-H···O Hydrogen Bond | Forms one-dimensional chains along the bldpharm.com direction. |
| NH-pyrazoles (general) nih.gov | N-H···N Hydrogen Bond | Leads to self-assembly into dimers, trimers, tetramers, and infinite chains. |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde researchgate.net | C-H···O Hydrogen Bond | Bifurcated C—H⋯(O,O) interactions. |
| C-H···π Interaction | Contributes to the formation of sheets parallel to the ab plane. | |
| Tripodal Pyrazole Complexes mdpi.com | π-π Stacking | Occurs between pairs of pyrazole rings, contributing to dimer stability. |
Chemical Reactivity and Transformation Pathways of 1 Methyl 5,5 Diphenyl 4h Pyrazole and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Nucleus
The reactivity of the 4H-pyrazole nucleus, particularly in 1-methyl-5,5-diphenyl-4H-pyrazole, is distinct from that of aromatic pyrazoles. In aromatic pyrazoles, electrophilic substitution typically occurs at the electron-rich C4 position, while nucleophilic attacks are directed to the electron-deficient C3 and C5 positions. nih.gov However, in the 4H-pyrazole system, the C4 position is an sp³-hybridized carbon, which alters its reactivity profile significantly.
Direct electrophilic or nucleophilic substitution of a hydrogen atom at the C4 position of this compound is not a commonly reported pathway. The C4 methylene (B1212753) protons are situated alpha to a C=N double bond, but their acidity is not typically sufficient for easy deprotonation to facilitate substitution reactions under standard conditions. researchgate.net
Instead, reactivity at the C4 position is generally achieved through precursor functionalization, primarily via halogenation. The halogenation of N-oxygenated pyrazoles can lead to the formation of 4,4-dihalo-4H-pyrazole derivatives. rsc.org These di-halogenated compounds serve as key intermediates for subsequent reactions. For instance, these activated scaffolds can potentially react with nucleophiles, where the halogens act as leaving groups. This approach is analogous to the reactivity of other activated systems, such as the nucleophilic C4-selective arylation of pyridinium (B92312) salts. nih.gov The introduction of two halogen atoms at the C4 position makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles, leading to substitution products.
Cycloaddition Reactions
4H-pyrazoles, including this compound, function as dienes in cycloaddition reactions, a characteristic that is central to their synthetic utility.
Diels-Alder Reactivity of 4H-Pyrazoles
4H-pyrazoles participate as dienes in Diels-Alder reactions, particularly with strained dienophiles. researchgate.netnih.gov This reactivity allows for the construction of complex bicyclic structures. However, 4H-pyrazoles with simple alkyl substituents at the C4 position often require acid catalysis to facilitate the cycloaddition. researchgate.net The reaction proceeds via an inverse-electron-demand Diels-Alder pathway, where the 4H-pyrazole acts as the electron-deficient diene, especially when activated by appropriate substituents.
Influence of Substituents (e.g., Halogenation, Oxo-Substitution) on Diels-Alder Reactivity
The Diels-Alder reactivity of the 4H-pyrazole scaffold can be dramatically enhanced by the introduction of electron-withdrawing substituents at the C4 position.
Halogenation: The presence of fluorine atoms at the C4 position significantly increases the rate of Diels-Alder reactions. For example, the uncatalyzed reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) with a strained alkyne is approximately 500,000 times faster than that of its 4,4-dimethyl counterpart. researchgate.net This enhanced reactivity allows the reaction to proceed rapidly without the need for an acid catalyst. researchgate.netnih.gov Replacing one fluorine with a methyl group, as in 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), results in a 7-fold lower reactivity compared to DFP but offers greater stability towards nucleophiles. researchgate.net
Oxo-Substitution: Introducing a carbonyl (oxo) group at the C4 position also accelerates the Diels-Alder reaction. rsc.orgnih.gov These 4-oxo-4H-pyrazoles are highly reactive dienes that are more stable to biological nucleophiles than their fluorinated analogs, making them suitable for bioorthogonal chemistry applications. rsc.orgnih.gov The reactivity of these oxo-substituted pyrazoles is attributed to a combination of antiaromaticity, predistortion of the ring into a reactive conformation, and spirocyclization effects. rsc.orgnih.gov
The following table summarizes the comparative reactivity of differently substituted 4H-pyrazoles in Diels-Alder reactions.
Table 1: Diels-Alder Reactivity of Substituted 4H-Pyrazoles with endo-Bicyclo[6.1.0]non-4-yne (BCN)
| Compound | C4-Substituents | Second-Order Rate Constant (k₂) in 9:1 Methanol (B129727)/Water | Reference |
|---|---|---|---|
| 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole (DMP) | CH₃, CH₃ | No Reaction | nih.gov |
| 4-Oxo-3,5-diphenyl-4H-pyrazole (MHP) | =O, H₂ | 0.030 M⁻¹s⁻¹ | nih.gov |
| Spirocyclic 4-oxo-4H-pyrazole (OSP) | Spiro-oxo | 0.17 M⁻¹s⁻¹ | nih.gov |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | F, CH₃ | ~7x lower than DFP | researchgate.net |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | F, F | Very High (~500,000x faster than DMP) | researchgate.net |
Hyperconjugative Aromaticity and Antiaromaticity in 4H-Pyrazoles
The profound influence of C4 substituents on Diels-Alder reactivity is explained by the concepts of hyperconjugative aromaticity and antiaromaticity.
The 4H-pyrazole ring is a 4π-electron system. When electron-withdrawing groups, such as fluorine, are attached to the sp³-hybridized C4 atom, they engage in negative hyperconjugation. This interaction involves the delocalization of electrons from the C-F σ* antibonding orbitals into the π-system of the diene. This delocalization destabilizes the diene ground state by inducing hyperconjugative antiaromaticity . researchgate.netmasterorganicchemistry.com This ground-state destabilization lowers the activation energy for the Diels-Alder reaction, thereby accelerating it. researchgate.net
The degree of destabilization, and thus the rate enhancement, correlates with the electronegativity of the C4 substituents.
Table 2: Calculated Hyperconjugative Antiaromatic Destabilization of 4H-Pyrazoles
| Compound | C4-Substituents | Destabilization Enthalpy (kcal/mol) | Reference |
|---|---|---|---|
| 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole (DMP) | CH₃, CH₃ | 1.7 | nih.gov |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | F, CH₃ | 6.4 | nih.gov |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | F, F | 12.8 | nih.gov |
| 4-Oxo-3,5-diphenyl-4H-pyrazole (MHP) | =O, H₂ | 3.2 | nih.gov |
| Spirocyclic 4-oxo-4H-pyrazole (OSP) | Spiro-oxo | 2.7 | nih.gov |
Hydrogenation and Reduction Pathways
Information on the direct hydrogenation or reduction of the this compound ring is scarce. Aromatic pyrazoles are generally resistant to reduction but can be catalytically hydrogenated to pyrazolines and subsequently to pyrazolidines. harvard.edu For the non-aromatic 4H-pyrazole system, reduction would target the two C=N double bonds.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for reducing aldehydes and ketones and are generally not effective for reducing C=N bonds without activation. nih.govgoogle.com However, the reduction of C=N multiple bonds (imines, hydrazones) can be achieved using sodium borohydride in the presence of a catalyst, such as amorphous nickel powder. mit.edu This suggests a plausible pathway for the reduction of the 4H-pyrazole ring. The reaction would likely proceed via the stepwise reduction of the two imine-like bonds within the ring to yield the corresponding fully saturated 1-methyl-5,5-diphenylpyrazolidine.
A patent describes a process for preparing pyrazoles via the catalytic hydrogenation and cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds, indicating that catalytic hydrogenation is a viable method within pyrazole chemistry, albeit for synthesis rather than post-synthetic modification. nih.gov
Derivatization and Functionalization Strategies
The functionalization of this compound primarily revolves around modifying the C4 position. As direct substitution on the unsubstituted ring is difficult, strategies often involve either building the ring with the desired functionality or activating the C4 position for subsequent reactions.
A key strategy is the synthesis of 4-halo-4H-pyrazoles. For example, late-stage fluorination using reagents like Selectfluor® allows for the preparation of 4-fluoro-4-methyl-4H-pyrazoles. researchgate.netnih.gov Similarly, 4,4-dihalo-4H-pyrazoles can be synthesized, serving as versatile precursors for further derivatization. rsc.org These halogenated intermediates are activated for Diels-Alder reactions and are expected to be susceptible to nucleophilic attack, providing a route to a variety of C4-substituted derivatives.
Another approach involves the Vilsmeier-Haack reaction, which can be used to introduce a 4-carbaldehyde group onto pyrazolone (B3327878) structures, which are tautomers of hydroxypyrazoles. researchgate.net While not a direct reaction on a 4H-pyrazole, it demonstrates a method for C4-functionalization within a related pyrazole system. Additionally, multicomponent reactions can be employed to construct highly functionalized pyrano[2,3-c]pyrazoles, where a new ring is fused at the C4-C5 bond of the pyrazole core. These methods highlight that derivatization is often achieved by building complexity around the pyrazole core or by using activated intermediates.
Computational Chemistry and Theoretical Investigations of 1 Methyl 5,5 Diphenyl 4h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These ab initio methods solve the Schrödinger equation, providing deep insights into molecular behavior from first principles.
Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.
For pyrazole (B372694) derivatives, DFT, particularly using the B3LYP functional, is commonly employed to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic properties. ajchem-a.com Studies on related compounds have shown excellent agreement between theoretical predictions and experimental data. nih.gov For 1-methyl-5,5-diphenyl-4H-pyrazole, DFT would be used to determine key structural parameters like bond lengths and angles and to predict its infrared (IR) spectrum. researchgate.net The method is also foundational for further analysis of the molecule's frontier orbitals and electrostatic potential.
Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that provides a higher level of accuracy by incorporating electron correlation, which is crucial for describing non-covalent interactions. fiveable.menih.gov The theory treats electron correlation as a perturbation to the simpler Hartree-Fock solution. wikipedia.org
The most common level, MP2 (second-order Møller-Plesset perturbation theory), is often used to improve upon DFT results, especially for calculating interaction energies and describing dispersion forces. fiveable.menih.gov While computationally more demanding than DFT, MP2 provides a more accurate description of electron correlation effects. wikipedia.orgsmu.edu In the study of pyrazole derivatives, MP2 has been used for theoretical investigations of molecular structure. researchgate.net For this compound, MP2 calculations would offer a refined understanding of its stability and intermolecular interaction potential.
Table 1: Comparison of Theoretical Methods
| Method | Key Features | Common Applications for Pyrazoles | Computational Cost |
|---|---|---|---|
| DFT (e.g., B3LYP) | Balances accuracy and efficiency; based on electron density. | Geometry optimization, vibrational spectra, electronic properties. nih.gov | Moderate |
| MP2 | Includes electron correlation effects beyond Hartree-Fock. wikipedia.org | Refined geometries, interaction energies, dispersion interactions. fiveable.meresearchgate.net | High |
Electronic Structure Analysis
Analysis of the electronic structure reveals the distribution of electrons within the molecule, which is key to understanding its reactivity, stability, and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. nih.gov For various pyrazole derivatives, the HOMO is often located on the pyrazole ring and adjacent phenyl groups, while the LUMO's location can vary depending on the substituents. nih.gov This analysis helps predict how the molecule will interact with other chemical species.
Table 2: Illustrative Frontier Orbital Data for a Generic Pyrazole Derivative This table presents typical values for pyrazole derivatives to illustrate the concept, not specific data for this compound.
| Parameter | Description | Typical Energy (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.8 ajchem-a.com |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.8 nih.gov |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.2 to 4.5 ajchem-a.comnih.gov |
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This analysis provides insight into the distribution of electron density across the molecular framework. researchgate.net By understanding which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), one can predict the molecule's bonding, electrostatic interactions, and reactive behavior.
In studies of pyrazole compounds, Mulliken charge analysis, often performed using DFT, reveals the charge distribution that influences intermolecular interactions. researchgate.net For this compound, this analysis would identify the charges on the nitrogen atoms of the pyrazole ring and the carbon atoms of the phenyl groups, highlighting sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.net
MEP analysis is invaluable for identifying a molecule's reactive sites and understanding its interactions with biological receptors or other molecules. nih.govresearchgate.net For pyrazole derivatives, MEP maps often show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them key sites for interaction. ajchem-a.com An MEP map of this compound would provide a clear visual guide to its chemical reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method for examining charge transfer, orbital interactions, and the delocalization of electron density within a molecule. This analysis interprets the complex wave function from a quantum chemical calculation in terms of localized bonds, lone pairs, and anti-bonding orbitals, which aligns more closely with chemical intuition.
For pyrazole derivatives, NBO analysis is crucial for quantifying the stability arising from hyperconjugative interactions. This is achieved by evaluating the second-order perturbation energy, E(2), between donor (filled) and acceptor (unfilled) orbitals. A higher E(2) value indicates a stronger interaction and greater stabilization of the system. For instance, in studies of other pyrazole structures, NBO analysis has been used to identify significant charge transfer from lone pairs of nitrogen and oxygen atoms to the anti-bonding orbitals of adjacent C-C and C-N bonds, which stabilizes the molecular structure. This method also provides a detailed picture of the charge distribution on each atom, helping to identify electrophilic and nucleophilic sites within the molecule.
Table 1: Illustrative NBO Analysis Data for a Generic Pyrazole Derivative (Note: This data is representative and not specific to this compound)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N2 | π(N1-C5) | 55.8 | Lone Pair to Anti-bond |
| LP (1) N1 | π(C4-C5) | 35.2 | Lone Pair to Anti-bond |
| π (C4-C5) | π(N1-N2) | 20.1 | Bond to Anti-bond |
| π (C6-C11) | π(C=O) | 18.5 | Phenyl ring to Carbonyl |
Spectroscopic Property Prediction
Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
Vibrational Spectroscopy (IR): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated infrared (IR) spectrum with the experimental one, researchers can assign specific absorption bands to the corresponding vibrational modes (e.g., C=N stretching, C-H bending, phenyl ring vibrations). This comparison helps to validate the optimized geometry of the molecule. For pyrazole derivatives, characteristic bands for the C=O and C=N bonds are often a focus of such analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated and are highly sensitive to the electronic environment of the nuclei. Theoretical predictions aid in the assignment of complex spectra, especially for molecules with numerous aromatic protons and carbons. For this compound, calculations would predict the chemical shifts for the methyl protons, the pyrazole ring carbons, and the distinct carbons and protons of the two phenyl groups.
Table 2: Representative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This data is illustrative for a generic diphenyl pyrazole derivative and not specific to the title compound)
| Assignment | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| C=N Stretch | 1610 | 1615 | 157.2 | 158.0 |
| C-N Stretch | 1380 | 1376 | - | - |
| Phenyl C-H Stretch | 3055 | 3060 | - | - |
| Pyrazole C5 | - | - | 92.5 | 91.8 |
| Phenyl C-ipso | - | - | 140.1 | 141.2 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational tools used to explore these aspects.
Conformational Analysis: This involves identifying the stable conformers (low-energy spatial arrangements) of a molecule. For this compound, this would involve mapping the potential energy surface as a function of the rotation of the two phenyl groups. The analysis reveals the most probable orientations of these rings relative to the pyrazole core and the energy barriers between different conformations.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation can reveal how bond lengths, bond angles, and dihedral angles fluctuate around their equilibrium values at a given temperature. This is particularly useful for understanding the flexibility of the phenyl rings and how they might adapt their conformation to interact with other molecules, such as in a biological receptor site.
Theoretical Insights into Reaction Mechanisms and Selectivity
Computational chemistry provides profound insights into how chemical reactions occur, including the pathways they follow and why certain products are favored over others.
Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction. This allows for the validation of proposed mechanisms or the discovery of new, unexpected pathways. For the synthesis of pyrazole derivatives, theoretical studies can elucidate the energetics of the cycloaddition steps, helping to understand how different substituents influence the reaction rate and outcome.
Selectivity: In many reactions, multiple products are possible. Computational modeling can explain and predict regioselectivity and stereoselectivity by comparing the activation energies of the different pathways leading to each product. The path with the lowest energy barrier is the one that is kinetically favored, leading to the major product. For functionalized pyrazoles, this is essential for predicting the outcome of reactions at different positions on the pyrazole or phenyl rings.
Academic Research Applications of 1 Methyl 5,5 Diphenyl 4h Pyrazole and Pyrazoline Scaffolds
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
Pyrazoles and pyrazolines are valuable intermediates in organic synthesis, serving as foundational structures for creating more complex molecules. mdpi.commdpi.com The synthesis of the pyrazole (B372694) scaffold is often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or via [3+2] cycloaddition reactions. mdpi.comorganic-chemistry.org For instance, 4-methyl-3,5-diphenyl-1H-pyrazole can be synthesized from the reaction of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole with hydrazine hydrate (B1144303). mdpi.com
The Vilsmeier-Haack reaction can be used to formulate substituted 5-pyrazolones to yield 4-carbaldehyde-5-pyrazolones, which can then be reacted with urea (B33335) to form novel pyrazole-4-ylidenemethylurea structures. nih.gov Pyrazoline derivatives are commonly synthesized through the cyclization of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazine reagents. rsc.orgcitedrive.com These synthetic routes allow for the introduction of various substituents, leading to a wide array of derivatives with tailored properties for specific research applications.
The versatility of the pyrazoline scaffold is further demonstrated by its use in creating fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which also exhibit significant biological activities. mdpi.com The ability to readily functionalize the pyrazole and pyrazoline rings makes them crucial building blocks in the development of new compounds for medicinal chemistry and materials science. mdpi.comnih.gov
Application in Materials Science Research
The unique photophysical and electronic properties of pyrazole and pyrazoline derivatives have led to their exploration in materials science.
Fluorescent Dyes and Optical Materials Research
Pyrazoline derivatives are well-regarded for their fluorescent properties, often exhibiting blue fluorescence under UV radiation. nih.gov This characteristic makes them suitable for use as fluorescent dyes and probes. nih.govresearchgate.net The fluorescence of these compounds is influenced by the substituents on the pyrazoline ring and the polarity of the solvent. researchgate.net For example, 1,3,5-triarylpyrazolines are known for their strong fluorescence, which is attributed to the restriction of double bond movement upon cyclization. researchgate.net
Research has shown that the introduction of specific functional groups can modulate the fluorescent properties of pyrazolines. For instance, a pyrazoline derivative incorporating seven fluorine atoms, 4-(3-(4-(decyloxy)phenyl)-1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-diethylaniline (PPDPD), exhibits strong blue light emission in the solid state with a high fluorescence quantum yield of up to 41.3%. nih.gov This is a significant finding, as many fluorescent dyes experience a reduction in emission intensity in the solid state. nih.gov The observed high emission efficiency is attributed to the presence of intra- and intermolecular C-H···F hydrogen bonds that restrict molecular motion and block non-radiative decay pathways. nih.gov
Table 1: Examples of Pyrazoline-Based Fluorescent Dyes
| Compound Name | Emission Maximum (λmax) | Quantum Yield (Φ) | Key Features |
| 1,3,5-triphenyl-2-pyrazoline | ~460 nm | - | Strong blue light emission. nih.gov |
| 4-(3-(4-(decyloxy)phenyl)-1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-diethylaniline (PPDPD) | 430 nm (solid state) | 41.3% (solid state) | High fluorescence in the solid state due to C-H···F interactions. nih.gov |
| 1,3-diphenyl-5-(4-chlorophenyl)-2-pyrazoline (DCP) | Varies with solvent polarity | - | Fluorescence is red-shifted with increasing solvent polarity. researchgate.net |
| 1,5-diphenyl-3-biphenyl-2-pyrazoline (DBP) | Varies with solvent polarity | - | Fluorescence is red-shifted with increasing solvent polarity. researchgate.net |
Agrochemical Research (e.g., Herbicides)
Pyrazole and its derivatives have found significant application in agrochemical research, particularly as herbicides. citedrive.compoisonsense.co.kegoogle.com Several pyrazole-based herbicides, such as pyrazolate and pyrazoxyfen, are used to control annual and perennial weeds. poisonsense.co.ke These compounds often act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). poisonsense.co.ke
Recent research has focused on synthesizing novel pyrazole derivatives with enhanced herbicidal activity. For example, a series of novel isothiocyanates containing a pyrazole moiety exhibited good herbicidal activities against various weeds. mdpi.com Specifically, compounds 3-1 and 3-7 from this series were identified as potential lead compounds for the development of new herbicides, showing significant efficacy against weeds like Echinochloa crusgalli L. and Cyperus iria L. mdpi.com The herbicidal potential of pyrazole derivatives highlights the importance of this scaffold in developing new crop protection agents. googleapis.com
Advanced Chemical Biology and Pharmacological Research (Pre-clinical and Mechanistic Studies)
The pyrazoline scaffold is a prominent feature in many compounds with therapeutic potential, leading to extensive research in chemical biology and pharmacology. acs.orgresearchgate.net
Enzyme Inhibition Studies (e.g., DNA Gyrase, Cholinesterases)
Pyrazoline derivatives have been investigated as inhibitors of various enzymes, including DNA gyrase and cholinesterases.
DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. acs.org Pyrazole derivatives have shown potent inhibitory activity against this enzyme. nih.govnih.gov For instance, the compound 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole has demonstrated significant antibacterial activity through the selective inhibition of bacterial topoisomerases. acs.orgnih.gov This line of research is crucial for developing new antibiotics, especially against resistant bacterial strains. nih.govnih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Numerous studies have reported the synthesis and evaluation of pyrazoline derivatives as cholinesterase inhibitors. acs.orgnih.govnih.govacs.org The inhibitory potency of these compounds is often dependent on the substituents on the pyrazoline ring. nih.govacs.org For example, certain piperidyl-thienyl and 2-pyrazoline (B94618) derivatives of chalcones have been identified as potent and selective AChE inhibitors, with some compounds showing significantly greater inhibitory potential than the reference drug neostigmine. nih.gov
Table 2: Examples of Pyrazoline Derivatives as Enzyme Inhibitors
| Enzyme Target | Example Compound/Derivative Class | Key Research Finding |
| DNA Gyrase | 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole | Potent antibacterial activity via selective inhibition of bacterial topoisomerases. acs.orgnih.gov |
| Acetylcholinesterase (AChE) | Piperidyl-thienyl and 2-pyrazoline derivatives of chalcones | Found to be potent and selective AChE inhibitors. nih.gov |
| Acetylcholinesterase (AChE) | 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Showed potent, reversible, and non-competitive inhibition of monoamine oxidases and cholinesterases. nih.gov |
Receptor Binding and Modulation Studies (e.g., Cannabinoid CB1, Estrogen Receptor Erα)
The interaction of pyrazole and pyrazoline derivatives with various receptors is another active area of research.
Cannabinoid CB1 Receptor: The cannabinoid CB1 receptor is a target for treating various conditions, and pyrazole-based compounds have been developed as potent antagonists. elsevierpure.comnih.govacs.org The well-known CB1 receptor antagonist, rimonabant, features a pyrazole core. mdpi.com Research in this area focuses on synthesizing novel pyrazole and pyrazoline derivatives with high affinity and selectivity for the CB1 receptor. mdpi.comnih.gov For example, 3,4-diarylpyrazoline compounds have been designed as peripherally restricted CB1 receptor antagonists with the potential to treat obesity with reduced central nervous system side effects. nih.gov Structural modifications, such as introducing rigidity into the pyrazole scaffold, have been explored to enhance binding affinity and selectivity. mdpi.com
Estrogen Receptor Erα: Pyrazole derivatives have also been investigated as modulators of the estrogen receptor (ER), particularly ERα. nih.govgoogle.com Selective estrogen receptor modulators (SERMs) have therapeutic applications in conditions like osteoporosis and breast cancer. google.comnih.gov Research has shown that certain pyrazole compounds can act as ER modulators. google.com For instance, a synthetic pyrazole agonist, propyl-pyrazole-triol, demonstrated high potency in activating a mutant form of ERα that is unresponsive to estradiol, providing a valuable tool for studying the mechanism of ER action. nih.gov
In Vitro Studies of Mechanistic Biological Activity (e.g., Antimicrobial, Antifungal, Antiviral, Antitumor Mechanisms)
The pyrazoline scaffold is a core component in a multitude of compounds investigated for their diverse biological activities. In vitro studies have been crucial in elucidating the mechanisms through which these derivatives exert their effects, including antimicrobial, antifungal, antiviral, and antitumor actions.
Antimicrobial and Antifungal Activity
Pyrazoline derivatives have demonstrated notable in vitro activity against a range of bacterial and fungal pathogens. nih.govjaper.injaper.innih.govresearchgate.net These compounds are thought to act through various mechanisms, leveraging their electron-rich nature. turkjps.org The antimicrobial efficacy is often influenced by the specific substituents on the pyrazoline ring. nih.gov For instance, studies have shown that the presence of a pyridine (B92270) ring and methoxy (B1213986) and bromo substitutions can enhance antibacterial effects. nih.gov
Research has evaluated the minimum inhibitory concentrations (MICs) of various pyrazoline derivatives against several microbes. japer.inturkjps.org One study found that certain derivatives exhibited potent activity against E. coli, P. aeruginosa, and B. pumilus. japer.injaper.in Another investigation highlighted derivatives with strong antifungal properties against A. niger and P. chrysogenum. japer.injaper.in The substitution pattern on the phenyl rings attached to the pyrazoline core significantly impacts the activity spectrum and potency. turkjps.org For example, a methoxy substituent at the C-3 position of the pyrazoline scaffold was found to enhance antibacterial activity. nih.govturkjps.org Both N-acetylated and non-acetylated pyrazolines have shown good to excellent antimicrobial activities when compared to standard drugs like levofloxacin (B1675101) and fluconazole. nih.govresearchgate.netsigmaaldrich.com
Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Pyrazoline Derivatives
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazoline Derivative (P1) | E. coli | 3.121 | japer.injaper.in |
| Pyrazoline Derivative (P1) | P. aeruginosa | 1.5 | japer.injaper.in |
| Pyrazoline Derivative (P1) | B. pumilus | 22 | japer.injaper.in |
| Pyrazoline Derivative (P6) | A. niger | 0.83 | japer.injaper.in |
| Pyrazoline Derivative (P6) | P. chrysogenum | 0.093 | japer.injaper.in |
| Derivative 22 | E. faecalis | 32 | turkjps.org |
| Derivative 24 | E. faecalis | 32 | turkjps.org |
| Derivative 24 | S. aureus | 64 | nih.govturkjps.org |
| Derivative 22 | B. subtilis | 64 | turkjps.org |
| Derivative 5 | C. albicans | 64 | turkjps.org |
Antiviral Activity
The antiviral potential of pyrazole and pyrazoline derivatives has been explored against a variety of viruses, including coronaviruses and Newcastle disease virus (NDV). rsc.orgnih.gov These compounds can interfere with multiple stages of the viral life cycle. researchgate.net For instance, studies on hydroxyquinoline-pyrazole derivatives have shown they can inhibit viral adsorption to host cells and also exert a direct virucidal effect. rsc.org
A series of pyrazole derivatives demonstrated significant protective effects against NDV, with some compounds achieving 100% protection in in vitro assays. nih.gov The mechanism is thought to involve interaction with viral or host cell components crucial for replication. nih.govfrontiersin.org Pyrazole-based compounds have been identified as potential antiviral therapeutics against a broad spectrum of viruses, including Hepatitis C virus (HCV), Herpes simplex virus (HSV), and influenza viruses. nih.govnih.gov
Antitumor Mechanisms
Pyrazoline derivatives have emerged as a promising class of antitumor agents, with in vitro studies revealing multiple mechanisms of action. mdpi.comnih.govekb.eg They have shown cytotoxic activity against various cancer cell lines, including HepG-2 (liver cancer), Hela (cervical cancer), and A549 (lung cancer). mdpi.com The antitumor activity is often dependent on the specific heterocyclic moiety and substitutions on the pyrazoline scaffold. mdpi.com
The mechanisms underlying their anticancer effects include the induction of apoptosis and cell cycle arrest. mdpi.com For example, certain pyrazoline derivatives have been shown to increase the levels of p53 and cleaved Caspase-3, key proteins involved in the apoptotic pathway. mdpi.com Furthermore, pyrazole-based compounds have been developed as inhibitors of crucial cancer-related targets like tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). nih.govrsc.org Some pyrazole-indole hybrids have shown potent cytotoxicity and significant inhibitory activity toward CDK2. nih.gov Studies have also identified pyrazoline derivatives that act as potent tubulin polymerization inhibitors, a mechanism shared by established chemotherapy agents. nih.gov
Table 2: In Vitro Antitumor Activity of Selected Pyrazole/Pyrazoline Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Compound 1b | HepG-2, Hela | <40 | Induction of apoptosis via p53 and Caspase-3 | mdpi.com |
| Compound 15 (Morpholine-benzimidazole-pyrazole hybrid) | MCF7 (Breast) | 0.042 | Tubulin polymerization inhibition | nih.gov |
| Compound 15 (Morpholine-benzimidazole-pyrazole hybrid) | A549 (Lung) | 0.76 | Tubulin polymerization inhibition | nih.gov |
| Compound 33 (Indole-pyrazole hybrid) | HCT116 (Colon) | <23.7 | CDK2 Inhibition (IC₅₀ = 0.074 µM) | nih.gov |
| Compound 50 (Fused pyrazole) | HepG2 (Liver) | 0.71 | Dual EGFR/VEGFR-2 Inhibition | nih.gov |
| Compound 1a | Various | 0.9–2.2 | Tubulin polymerization activity | rsc.org |
| Compound 43m | A549 (Lung) | 14 | mTOR inhibition | rsc.org |
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or enzyme. ekb.eg This in silico approach is invaluable in the study of pyrazoline scaffolds, providing insights into their ligand-receptor interactions and guiding the design of more potent and selective therapeutic agents. nih.govrjraap.com
Docking studies have been employed to elucidate the mechanisms behind the observed biological activities of pyrazoline derivatives. For example, in anticancer research, pyrazolines have been docked into the active sites of key protein targets like estrogen receptor alpha (ERα) and epidermal growth factor receptor (EGFR) tyrosine kinase. ekb.egfip.org These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, that are essential for the compound's inhibitory activity. ekb.egfip.org The binding free energy values calculated from docking simulations often correlate well with experimental findings from in vitro assays. fip.org
Similarly, in the development of antiviral agents, molecular docking has been used to assess the binding affinity of pyrazole derivatives to key viral proteins. rsc.org For instance, pyrazole derivatives have been docked into the immune receptor TLR4 protein to understand their potential against Newcastle disease virus, revealing key hydrophobic interactions. nih.gov These computational models help to rationalize the structure-activity relationships (SAR) observed in biological testing. rsc.org For neurodegenerative disorders, pyrazoline derivatives have been modeled as inhibitors of acetylcholine (B1216132) esterase (AChE), with docking studies showing interactions within the enzyme's active site. acs.org
The process typically involves creating 3D structures of the pyrazoline ligands and the target receptor. The ligand's conformation is then optimized, and it is placed into the receptor's binding site to find the most stable complex, ranked by a scoring function. ekb.egnih.gov The results can highlight which parts of the pyrazoline scaffold contribute most to binding, guiding further chemical modifications to enhance activity. nih.gov
Table 3: Summary of Molecular Docking Studies on Pyrazoline/Pyrazole Derivatives
| Derivative Class | Protein Target | Key Interactions/Findings | Reference |
|---|---|---|---|
| Pyrazoline derivatives | Estrogen Receptor α (ERα) | Hydrophobic interactions with Met343, Leu525; H-bonds with Thr347, Glu353, Arg394. Negative docking scores indicate good binding. | fip.org |
| Quinoline/naphthalene pyrazolines | PI3K | Docking scores (-7.85 and -7.17 Kcal/mol) better than the reference drug AMG-319, suggesting potential as PI3K inhibitors. | nih.govrjraap.com |
| Pyrazoline derivatives | EGFR Tyrosine Kinase | Hydrogen bonding and short contact interactions with key amino acids. PLP fitness scores ranged from 81.11 to 90.52. | ekb.eg |
| Chalcone-based pyrazolines | Mushroom Tyrosinase | SAR analysis from in-silico studies matched well with in vitro inhibitory activity. | rsc.org |
| Pyrazole derivatives | RET Kinase | Hydrophobic interactions with Leu730, Ala756, Val804, and Tyr806. H-bonds with Ala807, Lys808. | nih.gov |
| Hydroxyquinoline-pyrazole derivatives | Coronavirus Proteins | Modeling showed appropriate drug-likeness and bioavailability assets, supporting potential as antiviral agents. | rsc.org |
| Thiazole-pyrazoline hybrids | Acetylcholine Esterase (AChE) | Promising inhibitory activity confirmed by docking poses within the active site. | acs.org |
Coordination Chemistry and Organometallic Applications
Pyrazole and its derivatives are highly significant ligands in the field of coordination and organometallic chemistry. researchgate.netpen2print.org Their utility stems from the presence of two adjacent nitrogen atoms within the five-membered ring, which can coordinate to metal ions in various modes. researchgate.net This versatility allows for the construction of a wide array of coordination compounds with diverse structures and properties. researchgate.netresearchgate.net
Pyrazoles can act as neutral monodentate ligands, exo-bidentate bridging ligands, or as mono-anionic species after deprotonation of the N-H group. researchgate.net This flexibility enables the formation of complexes ranging from simple mononuclear structures to complex polynuclear and supramolecular assemblies. researchgate.net Metals such as copper, nickel, palladium, zinc, and ruthenium have been incorporated into complexes with pyrazole-derived ligands. researchgate.netscispace.com
These coordination compounds are of interest for their potential applications in various fields, including catalysis and materials science. dntb.gov.uabohrium.com For example, palladium complexes containing pyrazole-based ligands have been evaluated for their catalytic activity in C-C coupling reactions. dntb.gov.ua The electronic and steric properties of the pyrazole ligand can be finely tuned by introducing different substituents on the ring, which in turn influences the properties of the resulting metal complex, such as its photophysical characteristics. researchgate.net
The ability of pyrazole derivatives to form stable complexes has also been explored in the context of bioinorganic chemistry. researchgate.net The interaction of these ligands with biologically relevant metal ions is an area of active research. researchgate.net The resulting organometallic compounds may exhibit unique biological activities, distinct from the free ligands themselves.
"Click" Chemistry and Bioconjugation Research
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions, making them ideal for molecular synthesis and bioconjugation. illinois.edu While the most prominent click reaction is the copper-catalyzed azide-alkyne cycloaddition, the principles of click chemistry extend to other efficient transformations. Pyrazole and its related scaffolds, like pyrazolones, are finding applications in this area. nih.gov
A notable example is the development of pyrazolone-mediated sequential bioconjugation. nih.gov This strategy involves an initial "pyrazolone ligation" between a hydrazine group and a β-ketoester to form the pyrazolone (B3327878) core. This core can then undergo further reactions, such as a Knoevenagel condensation with an aldehyde, creating a Michael acceptor that can efficiently react with a thiol-bearing molecule. nih.gov This sequential approach allows for the assembly of multiple molecular fragments into a single, complex construct, which is highly desirable for creating multifunctional biotherapeutics. nih.gov
This methodology has been applied both inter- and intramolecularly. Intramolecular application provides a versatile route to macrocyclic peptide scaffolds, which are of significant interest in drug discovery due to their improved stability and potency. nih.gov The sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, another robust click reaction, has also been associated with pyrazole synthesis in the context of creating complex molecules for drug discovery. acs.org The inherent reactivity and structural features of the pyrazole scaffold make it a useful building block for developing novel and efficient ligation chemistries for applications in chemical biology, drug discovery, and materials science. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-methyl-5,5-diphenyl-4H-pyrazole, and what reaction conditions are critical for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with diketones or ketoenol precursors. Critical parameters include temperature control (60–120°C), solvent selection (e.g., ethanol or DMF for polar intermediates), and catalyst use (e.g., acetic acid for cyclization). Purification via column chromatography or recrystallization ensures high purity. Reaction progress should be monitored using TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, HPLC) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic peaks for the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons) and methyl groups (δ 2.0–3.0 ppm).
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (aromatic, 3000–3100 cm⁻¹).
- HPLC : Retention time comparison with standards and >95% purity thresholds.
- Mass spectrometry (MS) confirms molecular weight (e.g., m/z 286.3 for C₁₇H₁₆N₂) .
Advanced Research Questions
Q. How does hyperconjugative antiaromaticity influence the inverse-electron demand Diels-Alder (IEDDA) reactivity of this compound derivatives?
- Methodological Answer : The 4H-pyrazole core exhibits antiaromatic destabilization due to its 8π-electron system. Fluorine or electron-withdrawing substituents enhance reactivity by increasing antiaromaticity (e.g., ΔH destabilization of 6.4–12.8 kcal/mol for fluorinated derivatives). Computational studies (NICS calculations) quantify ring current effects, while experimental kinetic data correlate with dienophile electrophilicity (e.g., BCN reactivity) .
Q. What computational approaches (e.g., DFT, NICS) are recommended to predict the Diels-Alder reactivity of substituted 4H-pyrazoles?
- Methodological Answer :
- DFT (M06-2X/6-311++G(d,p)) : Calculates activation energies (ΔG‡) and transition-state geometries for cycloadditions.
- NICS (Nuclear Independent Chemical Shift) : Evaluates aromaticity/antiaromaticity (e.g., NICS(1) values >+10 ppm indicate antiaromaticity).
- Isodesmic Equations : Compare relative stability of substituted derivatives (e.g., fluorinated vs. methyl-substituted pyrazoles) .
Q. How can researchers resolve contradictions between experimental kinetic data and computational predictions regarding the diene reactivity of fluorinated vs. methyl-substituted 4H-pyrazoles?
- Methodological Answer : Discrepancies arise from solvent effects (e.g., aqueous vs. nonpolar environments) and steric hindrance. Use combined approaches:
- Experimental : Kinetic profiling under controlled conditions (e.g., pseudo-first-order kinetics with excess dienophile).
- Computational : Include solvation models (SMD) and entropy corrections. For example, fluorinated 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) shows higher experimental reactivity than predicted due to solvation-stabilized transition states .
Q. What factors determine the stability of 4H-pyrazole derivatives under varying storage and reaction conditions?
- Methodological Answer : Stability is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., -F) reduce ring strain but increase hygroscopicity.
- Storage : Anhydrous environments (argon atmosphere) prevent hydrolysis.
- Temperature : Derivatives decompose above 150°C; DSC/TGA analysis identifies thermal thresholds.
- pH Sensitivity : Acidic conditions protonate the pyrazole ring, altering reactivity .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for 4H-pyrazole derivatives, despite structural similarity?
- Methodological Answer : Variations arise from:
- Impurity Artifacts : Byproducts from incomplete synthesis (e.g., unreacted hydrazine) may skew biological assays.
- Assay Conditions : Cell line specificity (e.g., HEK293 vs. HeLa) and concentration thresholds (IC₅₀ values).
- Stereochemical Factors : Undetected tautomerism (e.g., 4H vs. 1H-pyrazole forms) alters binding affinity. Validate via X-ray crystallography and dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
